2-[(5-Methylpyridin-2-yl)oxy]ethanol
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound is a key intermediate in the synthesis of various biologically active novel heterocycles .
Biochemical Pathways
Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may be involved in multiple biochemical pathways.
Result of Action
Given its role as an intermediate in the synthesis of various biologically active novel heterocycles , it can be inferred that it may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylpyridin-2-yl)oxy]ethanol typically involves the reaction of 5-methyl-2-pyridinol with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield . The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylpyridin-2-yl)oxy]ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, sulfonated, and nitrated derivatives.
Scientific Research Applications
2-[(5-Methylpyridin-2-yl)oxy]ethanol is utilized in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Methyl-2-pyridinyl)oxy]ethanol
- 2-[(5-Ethylpyridin-2-yl)oxy]ethanol
- 2-[(5-Propylpyridin-2-yl)oxy]ethanol
Uniqueness
2-[(5-Methylpyridin-2-yl)oxy]ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
2-(5-methylpyridin-2-yl)oxyethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7-2-3-8(9-6-7)11-5-4-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVVNTGKRPEUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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